Cas no 2155875-34-4 (5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine)
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[1,5-a]pyridine, 5-methoxy-8-nitro-
- 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
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- Inchi: 1S/C7H6N4O3/c1-14-6-3-2-5(11(12)13)7-8-4-9-10(6)7/h2-4H,1H3
- InChI Key: GYEZWERGNZPMNZ-UHFFFAOYSA-N
- SMILES: C12=NC=NN1C(OC)=CC=C2[N+]([O-])=O
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D917729-1g |
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
2155875-34-4 | 95% | 1g |
$755 | 2024-07-20 | |
| eNovation Chemicals LLC | D917729-1g |
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
2155875-34-4 | 95% | 1g |
$755 | 2025-02-26 | |
| eNovation Chemicals LLC | D917729-1g |
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
2155875-34-4 | 95% | 1g |
$755 | 2025-02-28 |
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Introduction to 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155875-34-4)
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 2155875-34-4, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the triazolopyridine class, a scaffold that has been extensively studied for its potential in drug discovery. The presence of both methoxy and nitro substituents in its molecular structure contributes to its distinct reactivity and biological activity, making it a promising candidate for further exploration in therapeutic applications.
The [1,2,4]triazolo[1,5-a]pyridine core is a fused heterocycle consisting of a pyridine ring connected to a triazole ring. This particular arrangement imparts a high degree of flexibility and diversity in terms of functionalization, which is crucial for designing molecules with specific biological targets. The 8-nitro group at the pyridine ring enhances the electron-withdrawing nature of the molecule, influencing its interactions with biological receptors. Additionally, the 5-methoxy group introduces a slight electron-donating effect, which can modulate the overall electronic properties and reactivity of the compound.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their therapeutic potential. The triazolopyridine scaffold has emerged as a particularly attractive class due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Studies have shown that compounds derived from this scaffold exhibit a wide range of biological activities, such as antiviral, antibacterial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is its potential as an intermediate in the synthesis of more complex pharmacophores. The nitro group can be readily reduced to an amine or converted into other functional groups through various chemical transformations. This versatility makes it an invaluable building block for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine. Molecular docking studies have been employed to predict how this compound might interact with target proteins. For instance, researchers have explored its potential binding affinity to enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. These studies have provided valuable insights into the compound's mechanism of action and have guided further modifications to enhance its potency.
The synthesis of 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves multiple steps that require precise control over reaction conditions. The process typically begins with the condensation of appropriately substituted precursors under acidic or basic conditions to form the triazole ring. Subsequent nitration and methylation steps introduce the nitro and methoxy groups at specific positions on the molecule. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity.
In terms of biological evaluation, preliminary studies on 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine have shown promising results in vitro. The compound has demonstrated inhibitory activity against certain enzymes associated with inflammatory diseases and cancer cell proliferation. These findings are particularly intriguing given the growing interest in targeting these pathways for therapeutic intervention. Further preclinical studies are warranted to validate these observations and explore potential clinical applications.
The development of new pharmaceuticals is often hampered by challenges such as poor solubility or bioavailability. However, 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine offers opportunities for overcoming these issues through structural modifications or formulation strategies. For example, researchers have investigated prodrug approaches where this compound is converted into a more water-soluble derivative that can be administered orally or intravenously with improved absorption.
The role of computational modeling cannot be overstated in modern drug discovery. By leveraging tools such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain deep insights into how 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine interacts with biological targets at an atomic level。 These insights are crucial for designing molecules that not only bind tightly but also exhibit favorable pharmacokinetic profiles。
The future direction of research on CAS No 2155875-34-4 lies in expanding its chemical space through diversification strategies。 By introducing different substituents or exploring alternative heterocyclic linkages, chemists can generate libraries of derivatives with tailored properties。 High-throughput screening (HTS) techniques combined with machine learning algorithms are being increasingly utilized to accelerate this process, enabling rapid identification of lead compounds for further optimization。
In conclusion, 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS No 2155875-34-4) represents a significant advancement in medicinal chemistry。 Its unique structural features make it a versatile scaffold for developing novel therapeutic agents。 With ongoing research focused on optimizing its synthesis、 evaluating its biological activity、and exploring new applications, this compound holds great promise for addressing unmet medical needs。
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